molecular formula C9H10N2O3 B2654223 2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid CAS No. 2225136-95-6

2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid

Cat. No. B2654223
CAS RN: 2225136-95-6
M. Wt: 194.19
InChI Key: FFSVSEGXPNZITR-UHFFFAOYSA-N
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Description

“2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid” is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula: C10H12O . The molecular weight is 148.2017 .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines include multicomponent reactions. For instance, trisubstituted 2-amino-1,8-naphthyridines can be constructed in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .

Scientific Research Applications

Antibacterial Properties

2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid and its analogues have been studied for their antibacterial properties. For example, Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups at C-7 and found certain compounds to be more active than enoxacin, indicating potential as antibacterial agents (Egawa et al., 1984).

Supramolecular Organic Salts

Studies by Jin et al. (2011) focused on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives, including those related to this compound. They reported the creation of anhydrous and hydrous multicomponent adducts, demonstrating the compound's role in forming supramolecular architectures (Jin et al., 2011).

Synthesis and Spectroscopic Properties

Perillo et al. (2009) synthesized derivatives of 2,6- and 2,7-naphthyridines, including hydroxy-naphthyridine-carboxylic acid derivatives. These compounds exhibited potential pharmacological activity and were analyzed for their spectroscopic properties (Perillo et al., 2009).

Supramolecular Networks

Another study by Jin et al. (2011) explored noncovalent weak interactions between organic bases and carboxylic acid derivatives, including 2-hydroxy-1,8-naphthyridine derivatives. This research enhanced the understanding of these compounds in forming 3D framework structures through hydrogen bonding (Jin et al., 2011).

Luminescent Europium(III) Complexes

Wei et al. (2016) designed and synthesized highly luminescent and water-soluble Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives. These complexes showed potential for bioimaging applications and pH probes due to their luminescent properties and stability (Wei et al., 2016).

Future Directions

The future directions in the field of 1,8-naphthyridines involve the development of more ecofriendly, safe, and atom economical approaches for their synthesis . They have wide applicability in medicinal chemistry and materials science, making them a subject of considerable interest to the synthetic community .

properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-1,8-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-7-4-6(9(13)14)5-2-1-3-10-8(5)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSVSEGXPNZITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)NC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225136-95-6
Record name 2-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid
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